2,5-Furandione, 3-pentyl-
CAS No.: 54124-55-9
Cat. No.: VC20646451
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54124-55-9 |
|---|---|
| Molecular Formula | C9H12O3 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 3-pentylfuran-2,5-dione |
| Standard InChI | InChI=1S/C9H12O3/c1-2-3-4-5-7-6-8(10)12-9(7)11/h6H,2-5H2,1H3 |
| Standard InChI Key | QJDWGGQFMAZCDR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1=CC(=O)OC1=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2,5-Furandione, 3-pentyl- belongs to the class of furandione derivatives, which are cyclic anhydrides characterized by a five-membered ring containing two ketone oxygen atoms. The compound’s IUPAC name, 3-pentyl-2,5-furandione, reflects the substitution pattern: a linear pentyl chain (-C₅H₁₁) is attached to the 3-position of the furandione core . The molecular structure is defined by the following features:
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Core framework: A 2,5-furandione (maleic anhydride) backbone.
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Substituent: A pentyl group at position 3, introducing hydrophobicity and steric bulk.
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Electrophilic sites: The anhydride moiety (positions 1 and 4) remains reactive, enabling nucleophilic additions or ring-opening reactions.
Key physicochemical parameters include a calculated exact mass of 168.0786 g/mol and a topological polar surface area (TPSA) of 43.37 Ų, indicative of moderate polarity .
Physicochemical Properties
Experimental and Predicted Data
Limited experimental data exist for this compound, but computational predictions and analog-based extrapolations provide insights:
The pentyl chain enhances lipophilicity compared to smaller alkyl-substituted furandiones, potentially influencing applications in polymer chemistry or as a hydrophobic intermediate .
Future Research Directions
Knowledge Gaps and Opportunities
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Synthetic Optimization: Developing efficient routes to 3-pentyl furandione with high purity and yield.
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Bioactivity Screening: Evaluating insecticidal, antifungal, or herbicidal potential in agricultural models.
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Material Science Applications: Exploring its use as a monomer for hydrophobic polymers or coatings .
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